![molecular formula C22H25ClN2O3 B2879453 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921581-44-4](/img/structure/B2879453.png)

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

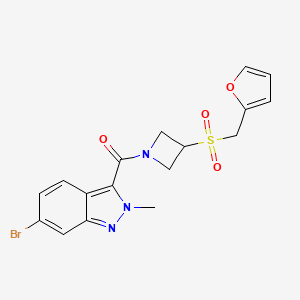

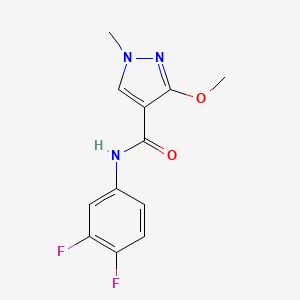

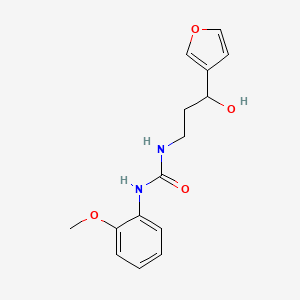

The compound is a benzamide derivative with a complex substituent on the nitrogen atom. The substituent includes an isobutyl group and a tetrahydrobenzo[b][1,4]oxazepin-8-yl group, which is a seven-membered ring containing nitrogen and oxygen atoms. The benzamide moiety also carries a chlorine atom at the 4th position .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydrobenzo[b][1,4]oxazepin-8-yl ring, possibly through a cyclization reaction, followed by the coupling with the benzoyl chloride to form the amide bond .Molecular Structure Analysis

The molecular structure would be characterized by the presence of the benzamide core, the chlorine atom at the 4th position of the benzene ring, and the complex substituent on the nitrogen atom .Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical for amides, such as hydrolysis. The presence of the chlorine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .科学的研究の応用

Serotonin-3 (5-HT3) Receptor Antagonists

One key area of research involves the development of potent serotonin-3 (5-HT3) receptor antagonists, which are crucial for treating conditions such as nausea and vomiting, especially those induced by chemotherapy. Studies on related compounds, such as 4-amino-5-chloro-2-ethoxybenzamides, have identified certain heterocyclic benzamide derivatives as potent 5-HT3 receptor antagonists. These compounds have been shown to exhibit significant activity in inhibiting the von Bezold-Jarisch reflex in rats, indicating their potential as therapeutic agents in this domain (Harada et al., 1995).

Polymorphism in Drug Development

Another relevant area is the study of polymorphism in drug development, which affects the drug's stability, solubility, and bioavailability. Research on benzoxazole and oxazepine derivatives has highlighted how solid form screening and crystal structure prediction (CSP) can be used to understand and control the polymorphic forms of these compounds. This knowledge is crucial for optimizing drug formulations and ensuring consistent drug performance (Braun et al., 2014).

Novel Antibacterial Agents

Compounds related to benzoxazoles and oxazepines have also been explored for their antibacterial properties. A study on analogs of benzothiazolyl-substituted pyrazol-5-ones revealed some compounds with promising antibacterial activity against common pathogens such as Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of related chemical structures in developing new antibacterial agents, which is critical given the rising challenge of antibiotic resistance (Palkar et al., 2017).

Advanced Materials Development

In the field of materials science, research on benzimidazole-tethered oxazepine hybrids demonstrates the synthesis and characterization of compounds with novel properties, including potential applications in nonlinear optics (NLO). Such materials are essential for developing advanced optical devices, sensors, and communication technologies (Almansour et al., 2016).

Cycloaddition Reactions in Organic Synthesis

Cycloaddition reactions involving benzo[d]isoxazoles and ynamides or propargyl esters catalyzed by gold have been used to access polysubstituted oxazines and oxazepines efficiently. These methodologies provide valuable tools for constructing complex molecular architectures, highlighting the utility of such reactions in organic synthesis and drug discovery (Xu et al., 2018).

特性

IUPAC Name |

4-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-10-9-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-5-7-16(23)8-6-15/h5-11,14H,12-13H2,1-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJBSQVOOFXOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2879381.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2879391.png)